DBCO-N-bis(PEG4-acid)

描述

BenchChem offers high-quality DBCO-N-bis(PEG4-acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DBCO-N-bis(PEG4-acid) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

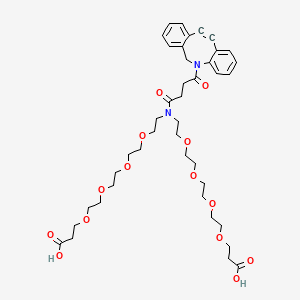

C41H56N2O14 |

|---|---|

分子量 |

800.9 g/mol |

IUPAC 名称 |

3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C41H56N2O14/c44-38(11-12-39(45)43-33-36-7-2-1-5-34(36)9-10-35-6-3-4-8-37(35)43)42(15-19-52-23-27-56-31-29-54-25-21-50-17-13-40(46)47)16-20-53-24-28-57-32-30-55-26-22-51-18-14-41(48)49/h1-8H,11-33H2,(H,46,47)(H,48,49) |

InChI 键 |

NKDFKIRFDIPDQC-UHFFFAOYSA-N |

规范 SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DBCO-N-bis(PEG4-acid): A Heterobifunctional Linker for Advanced Bioconjugation

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

DBCO-N-bis(PEG4-acid) is a branched, heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and diagnostics. This molecule features a central dibenzocyclooctyne (DBCO) group for highly efficient, copper-free click chemistry, and two terminal carboxylic acid moieties, each extended by a hydrophilic tetraethylene glycol (PEG4) spacer. This unique architecture enables the covalent linkage of amine-containing biomolecules to azide-functionalized targets. The dual PEG4 chains enhance aqueous solubility, reduce steric hindrance, and minimize aggregation, making it an invaluable tool for the synthesis of complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs) and for the functionalization of surfaces and nanoparticles. This guide details the physicochemical properties, core applications, and comprehensive experimental protocols for the effective use of DBCO-N-bis(PEG4-acid).

Core Concepts: Structure and Functionality

DBCO-N-bis(PEG4-acid) is engineered with three primary functional components that dictate its utility in bioconjugation:

-

Dibenzocyclooctyne (DBCO): This is a strained alkyne that is highly reactive toward azide (B81097) groups. This reactivity is the foundation for its use in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[1][2] This bioorthogonal reaction is rapid, specific, and occurs under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for use with sensitive biological samples.[3][4]

-

bis(PEG4-acid) Arms: The molecule possesses two identical arms, each consisting of a four-unit polyethylene (B3416737) glycol (PEG) chain terminating in a carboxylic acid (-COOH).

-

PEG4 Spacers: These hydrophilic chains enhance the water solubility of the entire molecule and any resulting conjugate.[5] They also provide a flexible spacer that reduces steric hindrance between the conjugated molecules.[6]

-

Carboxylic Acids: These terminal groups can be activated to react with primary amines (e.g., the side chains of lysine (B10760008) residues in proteins) to form stable, covalent amide bonds.[7] This allows for the attachment of the DBCO core to a wide array of biomolecules.[8]

-

The branched nature of the two acid-terminated arms offers the potential for creating bivalent linkages or for increasing the valency of attached molecules.

Physicochemical and Technical Data

The quantitative properties of DBCO-N-bis(PEG4-acid) are summarized below, compiled from various suppliers. Purity is typically determined by HPLC and structure confirmed by NMR.

| Property | Value |

| Chemical Formula | C₄₁H₅₆N₂O₁₄ |

| Molecular Weight | 800.9 g/mol |

| CAS Number | 2639395-37-0 |

| Purity | Typically ≥95-98% |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, DCM |

| Storage Conditions | -20°C, desiccated, protect from light |

Experimental Protocols & Methodologies

The primary application of DBCO-N-bis(PEG4-acid) involves a two-stage conjugation strategy: 1) Activation of the carboxylic acids and coupling to an amine-containing molecule, followed by 2) Copper-free click chemistry with an azide-modified molecule.

Amine Conjugation via Carboxylic Acid Activation

This protocol details the conjugation of DBCO-N-bis(PEG4-acid) to a protein (e.g., an antibody) via its primary amine groups. The process involves the activation of the linker's carboxyl groups to semi-stable NHS esters, which are then reactive towards amines.

Materials:

-

DBCO-N-bis(PEG4-acid)

-

Amine-containing protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

Activation Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or Sulfo-NHS.

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (optimal for EDC/NHS chemistry).[6]

-

Anhydrous Solvent: DMSO or DMF.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.[9]

-

Desalting columns or dialysis equipment for purification.

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a stock solution of DBCO-N-bis(PEG4-acid) (e.g., 10 mM) in anhydrous DMSO.[6]

-

Immediately before use, prepare fresh stock solutions of EDC (e.g., 100 mg/mL) and NHS/Sulfo-NHS (e.g., 100 mg/mL) in the Activation Buffer or anhydrous DMSO.[6][10]

-

-

Activation of Carboxylic Acids:

-

In a microcentrifuge tube, combine the DBCO-N-bis(PEG4-acid) stock solution with the appropriate volume of Activation Buffer.

-

Add a 1.2 to 2-fold molar excess of both EDC and NHS/Sulfo-NHS to the linker solution.[6][9] The activation reaction is most efficient at pH 4.5-6.0.[11]

-

Incubate the reaction for 15-30 minutes at room temperature to form the reactive NHS ester.[9]

-

-

Conjugation to Protein:

-

Add the activated DBCO-linker solution to the protein solution. The molar ratio of linker to protein should be empirically determined, but a 10-20 fold molar excess of the linker is a common starting point to ensure efficient labeling.[9][12]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6] The coupling to primary amines is most efficient at pH 7.2-8.0.[11]

-

-

Quenching:

-

Purification:

-

Remove excess, unreacted DBCO-linker and reaction byproducts using a desalting column or dialysis, exchanging the buffer to the desired storage buffer for the now DBCO-functionalized protein.[9]

-

Copper-Free Click Chemistry (SPAAC)

This protocol describes the reaction of the DBCO-functionalized molecule (prepared in section 3.1) with an azide-functionalized molecule.

Materials:

-

DBCO-modified molecule

-

Azide-modified molecule

-

Reaction Buffer: Amine- and azide-free buffer, such as PBS, pH 7.4.[6]

Procedure:

-

Reaction Setup:

-

Incubation:

-

Purification (if necessary):

-

If one reactant was used in significant excess, it can be removed by a suitable method such as size exclusion chromatography, dialysis, or affinity chromatography, depending on the properties of the final conjugate.[9]

-

Key Applications & Workflows

DBCO-N-bis(PEG4-acid) is a versatile linker primarily used to create complex bioconjugates for advanced applications.

Antibody-Drug Conjugate (ADC) Development

A principal application is in the synthesis of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody for targeted cancer therapy.[12][13] The bis-acid functionality allows for the potential attachment of two drug molecules per linker, or for the linker to act as a bridge between the antibody and a single drug payload.

Surface and Nanoparticle Functionalization

The linker can be used to immobilize azide-tagged biomolecules onto amine-functionalized surfaces, such as biosensors, microarrays, or nanoparticles for drug delivery applications. The two carboxylic acid groups can enhance surface binding density.

Conclusion

DBCO-N-bis(PEG4-acid) is a powerful and versatile heterobifunctional linker that serves as a critical component in the toolbox of chemical biologists and drug development professionals. Its combination of a bioorthogonal DBCO group for copper-free click chemistry and two activatable carboxylic acid groups enables the straightforward and efficient construction of complex bioconjugates. The inclusion of hydrophilic PEG spacers further enhances the desirable properties of the final products, such as solubility and stability. By understanding its core properties and adhering to optimized protocols, researchers can effectively leverage this reagent to advance the development of targeted therapeutics, diagnostics, and novel biomaterials.

References

- 1. interchim.fr [interchim.fr]

- 2. interchim.fr [interchim.fr]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. DBCO-N-bis(PEG4-acid) | AxisPharm [axispharm.com]

- 9. benchchem.com [benchchem.com]

- 10. help.lumiprobe.com [help.lumiprobe.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DBCO-N-bis(PEG4-acid): A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of DBCO-N-bis(PEG4-acid), a key reagent in the field of bioconjugation and drug development. This document details its core attributes, experimental protocols for its use, and visual representations of its reaction mechanisms to facilitate its effective implementation in research and development settings.

Core Concepts: Structure and Functionality

DBCO-N-bis(PEG4-acid) is a heterobifunctional crosslinker designed for advanced bioconjugation applications. Its structure is characterized by three key components:

-

Dibenzocyclooctyne (DBCO) Group: This strained alkyne moiety is at the heart of the molecule's utility in "click chemistry." Specifically, it participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal reaction. This reaction allows for the covalent attachment of the DBCO group to azide-modified molecules under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for use with sensitive biological samples.[1]

-

bis(PEG4-acid) Arms: The molecule possesses two polyethylene (B3416737) glycol (PEG) chains, each terminated with a carboxylic acid group. The PEG spacers enhance the hydrophilicity and water solubility of the linker and any resulting conjugate, which can reduce aggregation and minimize steric hindrance.[1][2] The terminal carboxylic acids can be activated to react with primary amines on biomolecules, such as proteins and peptides, to form stable amide bonds.[1]

-

Branched Architecture: The "bis" designation indicates a branched structure where two PEG4-acid chains are attached to a central nitrogen atom. This branched design allows for the potential attachment of multiple molecules or provides a scaffold for more complex molecular assemblies.

This unique combination of a bioorthogonal click chemistry handle and amine-reactive groups makes DBCO-N-bis(PEG4-acid) a versatile tool for creating complex bioconjugates, including antibody-drug conjugates (ADCs), targeted drug delivery systems, and surface-immobilized biomolecules.[2][3]

Quantitative Data

The following table summarizes the key physicochemical properties of a representative DBCO-N-bis(PEG4-acid) molecule. It is important to note that slight variations may exist between suppliers.

| Property | Value | References |

| Chemical Formula | C41H56N2O14 | [4][5][6] |

| Molecular Weight | 800.9 g/mol | [4][5] |

| Purity | ≥98% | [4][5] |

| Solubility | Soluble in DMSO, DMF, DCM | [5] |

| Storage Condition | -20°C | [5] |

| CAS Number | 2639395-37-0 | [5][6][7] |

Experimental Protocols

The utility of DBCO-N-bis(PEG4-acid) is realized through two primary reaction steps: amide coupling to an amine-containing molecule and subsequent copper-free click chemistry with an azide-containing molecule.

Protocol 1: Amide Coupling of DBCO-N-bis(PEG4-acid) to an Amine-Containing Protein

This protocol details the conjugation of DBCO-N-bis(PEG4-acid) to a protein via its primary amine groups (e.g., lysine (B10760008) residues).

Materials:

-

DBCO-N-bis(PEG4-acid)

-

Amine-containing protein (e.g., antibody)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting columns or dialysis equipment

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a stock solution of DBCO-N-bis(PEG4-acid) (e.g., 10 mM) in anhydrous DMSO.

-

Immediately before use, prepare fresh stock solutions of EDC (e.g., 100 mg/mL) and Sulfo-NHS (e.g., 100 mg/mL) in Activation Buffer.[1]

-

-

Activation of Carboxylic Acids:

-

In a microcentrifuge tube, combine the DBCO-N-bis(PEG4-acid) stock solution with the appropriate volume of Activation Buffer.

-

Add a 1.2-fold molar excess of EDC and Sulfo-NHS to the DBCO-N-bis(PEG4-acid) solution.[1]

-

Incubate the reaction for 15-30 minutes at room temperature to activate the carboxyl groups, forming an NHS ester.[8]

-

-

Conjugation to Protein:

-

Add the activated DBCO-linker solution to the protein solution in the Coupling Buffer. The molar ratio of linker to protein may need to be optimized for the specific application.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

-

-

Quenching and Purification:

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[1]

-

Remove excess, unreacted linker and by-products by dialysis or using a desalting column.

-

Protocol 2: Copper-Free Click Chemistry (SPAAC)

This protocol describes the reaction of the DBCO-modified protein with an azide-functionalized molecule.

Materials:

-

DBCO-modified protein (from Protocol 1)

-

Azide-functionalized molecule

-

Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

-

Reaction Setup:

-

Dissolve the azide-modified molecule in the Reaction Buffer.

-

Add the azide-containing solution to the DBCO-modified protein. A 1.5 to 3-fold molar excess of the azide (B81097) molecule is often used to ensure complete reaction with the DBCO groups.[8]

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours.[8] The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

-

Purification:

-

If necessary, purify the final conjugate to remove any unreacted azide-molecule using an appropriate method such as size exclusion chromatography, dialysis, or affinity chromatography, depending on the properties of the final product.[8]

-

Visualizing the Workflow

The following diagrams illustrate the key chemical transformations and the overall experimental workflow for utilizing DBCO-N-bis(PEG4-acid).

Caption: Workflow for bioconjugation using DBCO-N-bis(PEG4-acid).

Caption: Experimental workflow for creating a bioconjugate.

Applications in Drug Development

The unique properties of DBCO-N-bis(PEG4-acid) make it a valuable tool in several areas of drug development:

-

Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells. The hydrophilic PEG spacer can improve the pharmacokinetic properties of the resulting ADC.

-

PROTACs (Proteolysis Targeting Chimeras): DBCO-N-bis(PEG4-acid) can serve as a component of a PROTAC, a molecule designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.[9]

-

Targeted Drug Delivery: The linker can be used to conjugate targeting ligands (e.g., peptides, small molecules) to drug delivery vehicles such as nanoparticles or liposomes, enhancing their accumulation at the desired site of action.[2]

-

Surface Immobilization: Biomolecules can be attached to surfaces for the development of biosensors, microarrays, and other diagnostic platforms.[10] The DBCO group allows for the specific and oriented attachment of azide-modified biomolecules.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. N-DBCO-N-bis(PEG2-amide-PEG4-Acid) | BroadPharm [broadpharm.com]

- 4. DBCO-N-bis(PEG4-acid) | AxisPharm [axispharm.com]

- 5. DBCO-N-bis(PEG4-acid), 2639395-37-0 | BroadPharm [broadpharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Core Concepts: Structure and Functionality

An In-depth Technical Guide to the Mechanism of Action of DBCO-N-bis(PEG4-acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of DBCO-N-bis(PEG4-acid), a branched, heterotrifunctional linker instrumental in the fields of bioconjugation, advanced drug delivery, and diagnostics. This document outlines its core mechanism of action, presents key quantitative data, details experimental protocols for its application, and illustrates its functional workflows.

DBCO-N-bis(PEG4-acid) is a sophisticated chemical tool designed for the precise assembly of complex biomolecular conjugates.[1] Its structure is composed of three critical functional components:

-

Dibenzocyclooctyne (DBCO): A highly strained cyclic alkyne that is the cornerstone of its function. The ring strain enables it to react with azide-containing molecules with high efficiency and specificity through a mechanism known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][3] This reaction is a type of "click chemistry" that proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for use in living systems.[][4]

-

Branched Polyethylene Glycol (PEG) Spacers: The molecule features two PEG4 arms, which are hydrophilic chains of four repeating ethylene (B1197577) glycol units. These PEG linkers enhance the aqueous solubility of the molecule and its conjugates, reduce the potential for aggregation, and provide a flexible spacer to minimize steric hindrance between the conjugated entities.[5][6]

-

Dual Carboxylic Acids (-COOH): At the terminus of each PEG arm is a carboxylic acid group. These two functional groups can be activated to react with primary amines, such as those on the surface of proteins (e.g., lysine (B10760008) residues), to form highly stable amide bonds.[1][6][7] This dual functionality allows for the attachment of one or two amine-containing molecules.

The unique combination of a single DBCO group and two carboxylic acid groups makes DBCO-N-bis(PEG4-acid) a Y-shaped or branched linker, enabling the creation of multivalent or complex bioconjugates.

Figure 1: Structural components of DBCO-N-bis(PEG4-acid).

Core Mechanism of Action

The mechanism of action of DBCO-N-bis(PEG4-acid) is a sequential, two-stage process that leverages two distinct and orthogonal chemical reactions. This allows for the controlled and specific conjugation of different molecular entities.

Stage 1: Amine Coupling via Carboxylic Acid Activation The initial step involves the covalent attachment of amine-containing molecules to the linker. The two terminal carboxylic acid groups are not intrinsically reactive towards amines and must first be "activated".[1] This is typically achieved using carbodiimide (B86325) chemistry, most commonly with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or a water-soluble equivalent (Sulfo-NHS).[8][9] EDC activates the carboxyl group, which then reacts with NHS to form a semi-stable NHS ester. This ester is significantly more reactive towards primary amines than the original carboxylic acid, readily forming a stable amide bond upon reaction with an amine-containing molecule (e.g., protein, peptide, or small molecule drug).[8][10]

Stage 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Once the DBCO linker is conjugated to one or two molecules via its acid groups, the DBCO moiety remains available for the second stage of the reaction.[10] The DBCO group reacts specifically with a molecule that has been functionalized with an azide (B81097) (-N₃) group.[][11] Driven by the high ring strain of the cyclooctyne, the DBCO group undergoes a [3+2] cycloaddition with the azide.[3][12] This reaction, known as SPAAC or copper-free click chemistry, forms an irreversible and highly stable triazole ring, covalently linking the two components.[4][13]

The key advantages of this SPAAC reaction are:

-

Bioorthogonality: The reaction is highly specific and does not interfere with or cross-react with other functional groups found in biological systems, such as amines or thiols.[][11]

-

Biocompatibility: It proceeds efficiently under mild, physiological conditions (aqueous buffer, neutral pH, room temperature) and does not require a cytotoxic copper catalyst.[4][14]

-

Fast Kinetics: The reaction is characterized by rapid kinetics, allowing for efficient conjugation even at low concentrations.[]

Figure 2: Two-stage mechanism of action for DBCO-N-bis(PEG4-acid).

Physicochemical and Reactivity Data

The following table summarizes key quantitative properties for DBCO-N-bis(PEG4-acid) and related DBCO compounds. This data is critical for designing and executing conjugation experiments.

| Property | Value | Source(s) |

| Chemical Formula | C₄₁H₅₆N₂O₁₄ | [1] |

| Molecular Weight | 800.9 g/mol | [1] |

| Purity | Typically ≥98% (by HPLC) | [1] |

| Appearance | Colorless to yellow-brown solid/oil | [10] |

| Solubility | Soluble in DMSO, DMF, Dichloromethane (DCM) | [1] |

| Storage Conditions | -20°C, desiccated, protected from light | [1] |

| DBCO Reactivity | Highly reactive with azides via SPAAC | [][3] |

| Carboxylic Acid Reactivity | Reacts with primary amines after activation (e.g., with EDC/NHS) | [1][7] |

Experimental Protocols

The following are generalized methodologies for the key experimental procedures involving DBCO-N-bis(PEG4-acid). Optimization is often required based on the specific molecules being conjugated.

Protocol 1: Amine Conjugation via Carboxylic Acid Activation

This protocol details the conjugation of DBCO-N-bis(PEG4-acid) to a protein containing primary amines (e.g., lysine residues).

Materials:

-

DBCO-N-bis(PEG4-acid)

-

Amine-containing protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

Activation reagents: EDC and NHS (or Sulfo-NHS)

-

Anhydrous DMSO or DMF

-

Activation Buffer: 0.1 M MES, pH 5.0-6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Desalting column for purification

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DBCO-N-bis(PEG4-acid) in anhydrous DMSO or DMF (e.g., 10 mg/mL).

-

Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or activation buffer.

-

-

Activation of Carboxylic Acids:

-

In a microcentrifuge tube, dissolve the desired amount of DBCO-N-bis(PEG4-acid) in Activation Buffer.

-

Add a 1.5 to 2-fold molar excess of both EDC and NHS relative to the DBCO linker.

-

Incubate for 15-30 minutes at room temperature to form the activated NHS ester.

-

-

Conjugation to Protein:

-

Prepare the protein solution in the Conjugation Buffer at a concentration of 1-10 mg/mL.

-

Immediately add the activated DBCO-linker solution to the protein solution. The molar ratio of linker to protein will depend on the desired degree of labeling.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Add Quenching Buffer to the reaction mixture to quench any unreacted NHS ester. Incubate for 30 minutes.

-

Purify the resulting DBCO-functionalized protein using a desalting column to remove excess linker and byproducts.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click reaction between the DBCO-functionalized molecule and an azide-containing molecule.

Materials:

-

DBCO-functionalized molecule (from Protocol 1)

-

Azide-containing molecule (e.g., azide-modified drug, probe, or biomolecule)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

Dissolve the DBCO-functionalized molecule and the azide-containing molecule in the Reaction Buffer.

-

A 2 to 4-fold molar excess of the azide-modified molecule is often used to ensure complete reaction of the DBCO groups.[4]

-

-

Incubation:

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[4] The reaction time can vary depending on the concentration and reactivity of the substrates.

-

-

Analysis and Purification:

-

Monitor the reaction progress using an appropriate analytical method (e.g., SDS-PAGE, HPLC, or LC-MS).

-

If necessary, purify the final conjugate to remove any unreacted starting materials.

-

Figure 3: Experimental workflow for bioconjugate synthesis.

Applications in Drug Development

The unique branched structure of DBCO-N-bis(PEG4-acid) makes it a powerful tool for creating novel and complex therapeutic and diagnostic agents.

-

Antibody-Drug Conjugates (ADCs): This linker can be used to attach two drug molecules to a single linker site on an antibody, potentially increasing the drug-to-antibody ratio (DAR). Alternatively, one acid can attach to the antibody and the other to a modifying agent (e.g., for solubility), while the DBCO group attaches the cytotoxic payload.[8][15]

-

PROTACs (Proteolysis Targeting Chimeras): The branched nature of the linker can be used to construct more complex PROTACs, potentially engaging multiple protein targets or improving spatial orientation between the target protein and the E3 ligase.[8][15]

-

Multivalent Targeting: The linker can be used to attach two targeting ligands (e.g., peptides or small molecules) to a central scaffold (attached via the DBCO group), leading to constructs with increased avidity and specificity for their cellular targets.

Figure 4: Conceptual use in targeted drug delivery.

Conclusion

DBCO-N-bis(PEG4-acid) is a highly versatile and powerful chemical linker whose mechanism of action relies on the sequential and orthogonal execution of amine coupling and copper-free click chemistry. Its branched structure, combined with the biocompatibility and efficiency of the SPAAC reaction, provides researchers and drug developers with a sophisticated tool for the rational design and synthesis of advanced bioconjugates, from multivalent targeting agents to complex ADCs and PROTACs. A thorough understanding of its properties and reaction protocols is essential for leveraging its full potential in creating next-generation therapeutics and diagnostics.

References

- 1. DBCO-N-bis(PEG4-acid), 2639395-37-0 | BroadPharm [broadpharm.com]

- 3. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. DBCO Linker, DBCO Reagents | BroadPharm [broadpharm.com]

- 6. N-(DBCO-PEG4-carbonyl)-N-bis(PEG4-acid) | BroadPharm [broadpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 12. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to DBCO-N-bis(PEG4-acid): A Branched Linker for Advanced Bioconjugation

This technical guide provides a comprehensive overview of DBCO-N-bis(PEG4-acid), a branched, heterobifunctional linker designed for advanced applications in bioconjugation, drug delivery, and diagnostics. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecule's chemical properties, experimental protocols, and its role in creating complex biomolecular architectures.

Core Concepts: Structure and Functionality

DBCO-N-bis(PEG4-acid) is a sophisticated chemical tool engineered with three key functional components:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that is central to copper-free click chemistry. The DBCO group reacts with high efficiency and specificity with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is ideal for biological applications as it proceeds rapidly under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[1][2]

-

Branched Polyethylene (B3416737) Glycol (PEG) Spacers: This molecule incorporates two separate PEG4 arms. These hydrophilic polyethylene glycol chains enhance the aqueous solubility of the linker and its conjugates, reduce the potential for aggregation, and provide a flexible spacer to minimize steric hindrance between conjugated molecules.[3][4] The branched nature of the linker allows for the attachment of multiple molecules.

-

Dual Carboxylic Acid (-COOH) Groups: The two terminal carboxylic acid groups provide reactive handles for covalent attachment to primary amines (e.g., lysine (B10760008) residues on proteins).[5][6] Through activation with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), these acid groups form stable amide bonds, enabling the linkage of the DBCO moiety to a wide array of biomolecules.[7]

This unique branched structure allows for the creation of conjugates with a 2:1 ratio of amine-containing molecules to one azide-containing molecule, or vice versa, offering advanced possibilities in the design of complex constructs like antibody-drug conjugates (ADCs) and other targeted therapies.

Physicochemical and Technical Data

The following table summarizes the key quantitative data for DBCO-N-bis(PEG4-acid).

| Property | Value | Reference(s) |

| Molecular Formula | C41H56N2O14 | [5][8] |

| Molecular Weight | 800.9 g/mol | [5] |

| Purity | Typically >96-98% | [5][8] |

| CAS Number | 2639395-37-0 | [5] |

| Solubility | Soluble in DMSO, DCM, DMF | [5] |

| Storage Conditions | -20°C, desiccated | [5] |

Experimental Protocols

The use of DBCO-N-bis(PEG4-acid) typically involves a two-step conjugation strategy: first, the activation of the carboxylic acid groups for reaction with an amine-containing molecule, and second, the copper-free click reaction of the DBCO group with an azide-modified molecule.

Protocol 1: Amine Conjugation via Carboxylic Acid Activation

This protocol details the conjugation of DBCO-N-bis(PEG4-acid) to a protein containing primary amines (e.g., lysine residues).

Materials:

-

DBCO-N-bis(PEG4-acid)

-

Amine-containing protein (e.g., antibody)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[9]

-

Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4[9]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0[9]

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting columns or dialysis equipment

Procedure:

-

Reagent Preparation:

-

Activation of Carboxylic Acids:

-

In a microcentrifuge tube, combine the DBCO-N-bis(PEG4-acid) stock solution with the appropriate volume of Activation Buffer.

-

Add a 1.2 to 2-fold molar excess of both EDC and Sulfo-NHS to the DBCO-N-bis(PEG4-acid) solution.[7][9]

-

Incubate the reaction mixture for 15-30 minutes at room temperature to form the active NHS ester.[3][7]

-

-

Conjugation to Protein:

-

Add the activated DBCO-linker solution to the protein solution in Coupling Buffer. The molar ratio of the linker to the protein should be optimized, but a 10-20 fold molar excess of the linker is a common starting point.[7]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[7][9]

-

-

Quenching:

-

Purification:

-

Remove excess, unreacted linker and by-products using a desalting column or dialysis equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).[10]

-

Protocol 2: Copper-Free Click Chemistry (SPAAC)

This protocol describes the reaction between the DBCO-functionalized protein and an azide-containing molecule.

Materials:

-

DBCO-functionalized protein (from Protocol 1)

-

Azide-functionalized molecule

-

Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4 (must be free of azides)[9][11]

Procedure:

-

Reaction Setup:

-

Incubation:

-

Purification:

-

Purify the final conjugate to remove any unreacted azide-containing molecule using an appropriate method such as size-exclusion chromatography or dialysis.[2]

-

Mandatory Visualizations

Caption: Experimental workflow for a two-step bioconjugation.

Caption: Logical relationship of the bifunctional branched linker.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. DBCO-N-bis(PEG4-acid), 2639395-37-0 | BroadPharm [broadpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. precisepeg.com [precisepeg.com]

- 9. benchchem.com [benchchem.com]

- 10. interchim.fr [interchim.fr]

- 11. DBCO-PEG4-NHS [nanocs.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

In-Depth Technical Guide on the Solubility of DBCO-N-bis(PEG4-acid) in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of DBCO-N-bis(PEG4-acid) in Dimethyl Sulfoxide (DMSO), a critical parameter for its application in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs). This document outlines the qualitative solubility, recommended protocols for dissolution, and the logical workflow for preparing a stock solution.

Core Topic: DBCO-N-bis(PEG4-acid) and its Solubility

DBCO-N-bis(PEG4-acid) is a branched, heterobifunctional linker that plays a pivotal role in copper-free click chemistry. It features a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and two terminal carboxylic acid groups. These acid moieties allow for covalent attachment to primary amines on biomolecules, such as proteins and antibodies, typically through activation with reagents like EDC and NHS. The polyethylene (B3416737) glycol (PEG) spacers enhance the hydrophilicity and bioavailability of the resulting conjugates.

The solubility of DBCO-N-bis(PEG4-acid) in an appropriate solvent is the foundational step for its use in any experimental workflow. DMSO is a common solvent of choice for this class of reagents due to its high dissolving power for a wide range of organic molecules.

Data Presentation: Solubility Profile

While specific quantitative solubility limits for DBCO-N-bis(PEG4-acid) in DMSO are not widely published in public literature, qualitative data from various suppliers consistently confirm its solubility. The information available for DBCO-N-bis(PEG4-acid) and structurally related compounds is summarized below.

| Compound Name | Solvent(s) | Reported Solubility | Source(s) |

| DBCO-N-bis(PEG4-acid) | DMSO, DMF, DCM | Soluble | [1] |

| DBCO-PEG4-acid | DMSO | Soluble | [2] |

| DBCO-PEG4-NHS ester | DMSO, DMF | Soluble (Aqueous solubility up to 5.5 mM after dissolution in DMSO) | [3] |

| DBCO-NHCO-PEG4-acid | DMSO, DMF, DCM | Soluble | [4] |

Note: DMF (Dimethylformamide) and DCM (Dichloromethane) are also cited as effective solvents.[1]

Experimental Protocol: Preparation of a DBCO-N-bis(PEG4-acid) Stock Solution in DMSO

The following protocol is a recommended procedure for the preparation of a DBCO-N-bis(PEG4-acid) stock solution. This protocol is synthesized from best practices for handling similar DBCO-PEGylated compounds.

Materials:

-

DBCO-N-bis(PEG4-acid) (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Pipettes and sterile, nuclease-free microcentrifuge tubes

-

Inert gas (e.g., Argon or Nitrogen), optional

Procedure:

-

Equilibration: Before opening, allow the vial containing solid DBCO-N-bis(PEG4-acid) to equilibrate to room temperature for at least 15-20 minutes. This crucial step prevents the condensation of atmospheric moisture onto the hygroscopic compound, which could lead to hydrolysis and inactivation.

-

Reagent Dispensing: In a sterile microcentrifuge tube, weigh the desired amount of DBCO-N-bis(PEG4-acid). Alternatively, if the reagent is supplied in a pre-weighed format, proceed to the next step with the entire amount.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM is a common starting concentration for similar reagents).

-

Dissolution: Vigorously vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming or brief sonication may be used to aid dissolution if necessary, but avoid excessive heat.

-

Storage:

-

For immediate use, the freshly prepared stock solution is recommended.

-

For short-term storage (up to one month), store the DMSO stock solution at -20°C.

-

For long-term storage (up to one year), it is advisable to store the solution at -80°C.

-

To minimize degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. If possible, overlay the solution with an inert gas before capping and freezing.

-

Important Considerations:

-

Always use anhydrous DMSO to prevent hydrolysis of the reagent.

-

Prepare stock solutions fresh whenever possible to ensure maximum reactivity.

-

When adding the DMSO stock solution to an aqueous reaction buffer, ensure the final concentration of DMSO is compatible with the stability and solubility of the biomolecules involved (typically ≤10% v/v).

Mandatory Visualizations

The following diagrams illustrate the key molecular interactions and the experimental workflow for preparing a DBCO-N-bis(PEG4-acid) solution.

References

Stability of DBCO-N-bis(PEG4-acid) in Aqueous Buffers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Dibenzocyclooctyne-N-bis(PEG4-acid) (DBCO-N-bis(PEG4-acid)) in aqueous buffer solutions. Understanding the stability of this reagent is critical for its successful application in bioconjugation, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry. This document outlines the effects of pH and temperature, provides recommended storage and handling procedures, details experimental protocols for stability assessment, and describes potential degradation pathways.

Core Concepts of DBCO Stability

Dibenzocyclooctyne (DBCO) is a key functional group in copper-free click chemistry, prized for its high reactivity towards azides under biocompatible conditions.[1][2] However, the strained eight-membered ring of the DBCO moiety, which is essential for its reactivity, is also susceptible to degradation under certain conditions. The stability of a DBCO-containing molecule like DBCO-N-bis(PEG4-acid) is influenced by factors such as pH, temperature, and the presence of oxidizing agents.[3][4]

The DBCO-N-bis(PEG4-acid) molecule also contains amide bonds and polyethylene (B3416737) glycol (PEG) linkers. While the PEG linkers are generally inert and enhance aqueous solubility, the amide bonds can be susceptible to hydrolysis under strongly acidic or basic conditions.[3]

Quantitative Stability Data

The following tables summarize the stability of DBCO-containing molecules under various conditions. It is important to note that much of the available quantitative data has been generated for closely related DBCO derivatives, such as DBCO-NHCO-PEG4-acid. This data serves as a valuable guideline for the expected stability of DBCO-N-bis(PEG4-acid).

Table 1: Illustrative Stability of DBCO Moiety in Aqueous Buffers [3]

| pH | Temperature (°C) | Incubation Time (hours) | Remaining Intact DBCO (%) | Remarks |

| 5.0 | 25 | 24 | 85 - 90 | Potential for slow, acid-mediated degradation of the DBCO ring.[3] |

| 7.4 (PBS) | 4 | 48 | >95 | Optimal condition for short-term storage of working solutions.[3] |

| 7.4 (PBS) | 25 | 24 | 90 - 95 | Good stability at room temperature for typical reaction times.[3] |

| 7.4 (PBS) | 37 | 24 | 80 - 85 | Increased temperature can accelerate the degradation of the DBCO group.[3] |

| 8.5 | 25 | 24 | 90 - 95 | Generally stable, though higher pH can increase the hydrolysis rate of other functional groups.[3] |

Table 2: Recommended Storage and Handling

| Form | Solvent | Storage Temperature (°C) | Shelf Life |

| Solid | N/A | -20 | Long-term storage; should be protected from light and moisture.[3] |

| Stock Solution | Anhydrous DMSO or DMF | -20 | Several days to a few months; repeated freeze-thaw cycles should be avoided.[3] It is recommended to prepare fresh for critical applications.[3] |

| Aqueous Working Solution | Buffer of choice (e.g., PBS, pH 7.4) | 4 | Should be prepared fresh on the day of the experiment for best results.[3] |

Potential Degradation Pathways

The primary modes of degradation for DBCO-N-bis(PEG4-acid) in aqueous buffers are the hydrolysis of the amide bond and the degradation of the DBCO ring.

Experimental Protocols

Protocol 1: Aqueous Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method to quantify the stability of DBCO-N-bis(PEG4-acid) in a specific aqueous buffer over time.[3]

Objective: To determine the rate of degradation of the DBCO moiety in an aqueous solution.

Materials:

-

DBCO-N-bis(PEG4-acid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)

-

Reverse-Phase HPLC (RP-HPLC) with a C18 column

-

UV Detector (set to monitor DBCO absorbance, ~309 nm)[3]

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Thermostated incubator or water bath

Procedure:

-

Prepare Stock Solution: Dissolve DBCO-N-bis(PEG4-acid) in anhydrous DMSO to a final concentration of 10 mM.[3]

-

Prepare Working Solution: Dilute the stock solution 1:100 into your pre-warmed aqueous buffer of choice to a final concentration of 100 µM. Mix thoroughly.

-

Timepoint Zero (T=0): Immediately inject a suitable volume (e.g., 20 µL) of the working solution onto the RP-HPLC. This serves as the baseline measurement.

-

Incubation: Place the vial containing the remaining working solution in a thermostated incubator at the desired temperature (e.g., 25°C or 37°C).

-

Collect Timepoints: At regular intervals (e.g., 2, 4, 8, 12, and 24 hours), inject another aliquot of the same volume onto the HPLC.

-

HPLC Analysis: Run a gradient elution (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the intact compound from any potential degradation products.

-

Data Analysis:

-

Identify the peak corresponding to the intact DBCO-N-bis(PEG4-acid) in the T=0 chromatogram.

-

Integrate the area of this peak for each timepoint.

-

Calculate the percentage of intact reagent remaining at each timepoint relative to the T=0 peak area.

-

Plot the percentage of remaining intact compound versus time to determine the degradation kinetics.

-

Conclusion

DBCO-N-bis(PEG4-acid) is a valuable tool for bioconjugation, and understanding its stability is crucial for obtaining reliable and reproducible results. In general, the DBCO moiety is stable in aqueous buffers at or near neutral pH (6-9).[3] However, prolonged incubation, elevated temperatures, and strongly acidic conditions can lead to degradation. For optimal performance, it is recommended to prepare aqueous solutions of DBCO-N-bis(PEG4-acid) fresh for each experiment. The provided experimental protocol for HPLC analysis allows researchers to determine the stability of this reagent under their specific experimental conditions, ensuring the integrity of their conjugation reactions.

References

An In-depth Technical Guide to the Synthesis of DBCO-N-bis(PEG4-acid)

Audience: Researchers, scientists, and drug development professionals.

Introduction

DBCO-N-bis(PEG4-acid) is a heterobifunctional linker of significant interest in the fields of bioconjugation and drug delivery. Its unique architecture, featuring a dibenzocyclooctyne (DBCO) moiety for copper-free click chemistry, and two terminal carboxylic acid groups for conjugation to amine-containing molecules, makes it a versatile tool for the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and targeted imaging agents. The two polyethylene (B3416737) glycol (PEG4) chains enhance the solubility and biocompatibility of the resulting conjugates. This guide provides a detailed, plausible synthetic route for DBCO-N-bis(PEG4-acid), complete with experimental protocols and relevant data.

Overall Synthesis Strategy

The proposed synthesis of DBCO-N-bis(PEG4-acid) is a multi-step process that can be conceptually divided into three main stages:

-

Synthesis of the bis(PEG4-acid) amine core with a protected amine: This involves the construction of a key intermediate where a central amine is flanked by two PEG4 chains, each terminating in a protected carboxylic acid. A Boc protecting group is proposed for the amine.

-

Coupling with a DBCO moiety: The protected amine of the core intermediate is deprotected and subsequently coupled with an activated DBCO derivative.

-

Final deprotection: The protecting groups on the terminal carboxylic acids are removed to yield the final product.

This strategy is designed to ensure high yields and purity by protecting reactive functional groups until the desired reaction has been carried out.

Experimental Protocols

Part 1: Synthesis of Intermediate 1: N-Boc-N-bis(PEG4-t-butyl ester)

This first stage aims to create the core of the linker molecule, a branched PEG derivative with a protected central amine and protected terminal carboxylic acids.

Reaction Scheme:

In-Depth Technical Guide: DBCO-N-bis(PEG4-acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, DBCO-N-bis(PEG4-acid), a valuable tool in bioconjugation and drug development. We will delve into its chemical properties, detailed experimental protocols for its use, and a logical workflow for its application in creating stable bioconjugates.

Core Concepts

DBCO-N-bis(PEG4-acid) is a branched molecule that features two key reactive functionalities, enabling a two-step sequential conjugation strategy.

-

Dibenzocyclooctyne (DBCO): This is a strained alkyne that is highly reactive towards azide (B81097) groups. This reactivity forms the basis of copper-free click chemistry, technically known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity within complex biological environments without interfering with native biochemical processes. A significant advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for applications involving live cells or other sensitive biological samples.[1][2][3][4]

-

bis(PEG4-acid): The molecule possesses two polyethylene (B3416737) glycol (PEG) chains, each terminated with a carboxylic acid (-COOH). The PEG linkers are hydrophilic, which enhances the water solubility of the molecule and any resulting conjugate, helping to reduce aggregation and minimize steric hindrance.[5] The terminal carboxylic acid groups can be activated to react with primary amines, such as the side chains of lysine (B10760008) residues on proteins, to form stable amide bonds.[6][7]

This dual functionality makes DBCO-N-bis(PEG4-acid) an excellent choice for linking an amine-containing biomolecule to an azide-modified molecule, a common strategy in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[8][9]

Data Presentation

The following table summarizes the key physicochemical properties of DBCO-N-bis(PEG4-acid).

| Property | Value |

| Molecular Weight | 800.9 g/mol |

| Molecular Formula | C₄₁H₅₆N₂O₁₄ |

| CAS Number | 2639395-37-0 |

| Purity | Typically >95% - 98% |

| Solubility | DMSO, DCM, DMF |

| Storage Condition | -20°C |

Experimental Protocols

The use of DBCO-N-bis(PEG4-acid) typically involves a two-step process: (1) conjugation to an amine-containing biomolecule via the carboxylic acid groups, followed by (2) a copper-free click reaction to an azide-functionalized molecule.

Protocol 1: Amine Coupling via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid groups on DBCO-N-bis(PEG4-acid) and subsequent conjugation to a primary amine-containing biomolecule (e.g., a protein or antibody).

Materials:

-

DBCO-N-bis(PEG4-acid)

-

Amine-containing biomolecule (e.g., antibody at 1-10 mg/mL)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[10]

-

Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5[11]

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 100 mM glycine[11][12]

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting columns or dialysis equipment for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a stock solution of DBCO-N-bis(PEG4-acid) (e.g., 10 mM) in anhydrous DMSO or DMF.

-

Immediately before use, prepare fresh stock solutions of EDC and NHS/sulfo-NHS (e.g., 100 mM) in an appropriate anhydrous solvent or activation buffer.[5][13]

-

-

Activation of Carboxylic Acids:

-

In a microcentrifuge tube, combine the DBCO-N-bis(PEG4-acid) stock solution with the amine-containing biomolecule in the Activation Buffer.

-

Add a molar excess of EDC and NHS/sulfo-NHS to the solution. A common starting point is a 1.2-fold molar excess of EDC/NHS over the DBCO reagent.[5][11]

-

Incubate the reaction for 15-30 minutes at room temperature to form the reactive NHS ester.[5][14]

-

-

Conjugation to Amine-Containing Biomolecule:

-

If the activation step was performed separately, add the activated DBCO-NHS ester solution to the biomolecule solution in the Coupling Buffer. The reaction of the NHS ester with primary amines is most efficient at a pH of 7-8.[10]

-

The molar excess of the DBCO reagent will depend on the biomolecule and the desired degree of labeling; a 10- to 20-fold molar excess is a common starting point.[5]

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[5]

-

-

Quenching the Reaction:

-

Purification:

-

Remove the excess, unreacted DBCO reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[5]

-

Protocol 2: Copper-Free Click Chemistry (SPAAC)

This protocol outlines the general steps for the reaction between the DBCO-functionalized biomolecule and an azide-containing molecule.

Materials:

-

DBCO-functionalized biomolecule (from Protocol 1)

-

Azide-containing molecule (e.g., fluorescent probe, drug molecule)

-

Reaction buffer (e.g., PBS, pH 7.4)[11]

Procedure:

-

Reaction Setup:

-

Dissolve the azide-containing molecule in the reaction buffer.

-

Add the azide-containing molecule to the DBCO-functionalized biomolecule. A 1.5- to 5-fold molar excess of the azide-containing molecule is typically used.[5]

-

-

Incubation:

-

Purification (if necessary):

-

If the azide-containing molecule is in large excess or needs to be removed, purify the final conjugate using an appropriate method such as size exclusion chromatography, dialysis, or affinity chromatography.[5]

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the two-step bioconjugation process using DBCO-N-bis(PEG4-acid).

Caption: Experimental workflow for bioconjugation.

This diagram outlines the sequential two-step reaction process for utilizing DBCO-N-bis(PEG4-acid). The first step involves the activation of the carboxylic acids and conjugation to an amine-containing biomolecule. The second step is the copper-free click reaction with an azide-functionalized molecule to yield the final bioconjugate.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. interchim.fr [interchim.fr]

- 3. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. benchchem.com [benchchem.com]

- 6. DBCO-N-bis(PEG4-acid), 2639395-37-0 | BroadPharm [broadpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. N-DBCO-N-bis(PEG2-amide-PEG4-Acid) | BroadPharm [broadpharm.com]

- 9. DBCO PEG4 Propionic Acid - JenKem Technology USA [jenkemusa.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. help.lumiprobe.com [help.lumiprobe.com]

- 13. biocat.com [biocat.com]

- 14. Oliver Hardick, Coupling Protocols [ucl.ac.uk]

- 15. glenresearch.com [glenresearch.com]

Navigating Bioconjugation Frontiers: A Technical Guide to Branched vs. Linear DBCO-PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics and advanced bioconjugation, the choice of a chemical linker is a critical determinant of the final conjugate's efficacy, stability, and pharmacokinetic profile. Among the diverse array of linker technologies, those incorporating polyethylene (B3416737) glycol (PEG) and dibenzocyclooctyne (DBCO) have emerged as powerful tools, particularly for strain-promoted alkyne-azide cycloaddition (SPAAC) – a cornerstone of copper-free click chemistry. This in-depth technical guide provides a comprehensive comparison of two primary architectural classes of these linkers: branched and linear DBCO-PEG linkers.

This document will delve into the core properties of each linker type, present quantitative data to inform selection, provide detailed experimental protocols for their application and characterization, and visualize key biological and experimental workflows.

Core Concepts: Understanding the Architectural Impact

The fundamental difference between linear and branched DBCO-PEG linkers lies in their spatial arrangement. Linear linkers consist of a single PEG chain with a DBCO moiety at one end and another functional group at the other. In contrast, branched linkers feature multiple PEG arms emanating from a central core, with each arm potentially terminating in a DBCO group or other functionalities. This architectural distinction has profound implications for the resulting bioconjugate.

Linear DBCO-PEG Linkers:

-

Advantages: Simple, well-defined structures, predictable behavior, and minimal steric hindrance for straightforward conjugation reactions.[1] They are often the linker of choice for applications requiring precise control over linker length and a 1:1 conjugation ratio.

-

Limitations: Limited capacity for multivalent conjugation and may offer less effective shielding of hydrophobic payloads compared to their branched counterparts.

Branched DBCO-PEG Linkers:

-

Advantages:

-

Higher Payload Capacity: Branched architectures allow for the attachment of multiple payload molecules per conjugation site, leading to a higher drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).[2][3]

-

Improved Solubility: The three-dimensional structure of branched PEGs creates a hydrophilic cloud that can significantly enhance the solubility of hydrophobic drugs and reduce aggregation.[2][4]

-

Enhanced Stability and Pharmacokinetics: The increased hydrodynamic radius and shielding effect of branched PEGs can lead to reduced renal clearance, prolonged in vivo circulation time, and decreased immunogenicity.[1][5][6]

-

Reduced Steric Hindrance: Paradoxically, the flexible, multi-arm structure can sometimes facilitate more efficient conjugation by presenting the reactive DBCO groups in a more accessible manner.[4]

-

-

Limitations: More complex synthesis and characterization, and the increased size may potentially interfere with antigen-binding affinity or cellular uptake in some cases.[7]

Quantitative Data Presentation

The selection of a linker architecture should be guided by empirical data. The following tables summarize key quantitative comparisons between linear and branched PEG linkers in the context of bioconjugates.

Table 1: Impact of Linker Architecture on Antibody-Drug Conjugate (ADC) Clearance

| Linker Architecture (DAR 8) | Clearance (mL/day/kg) | Reference |

| Linear (L-PEG24) | High | [8] |

| Pendant (P-(PEG12)2) | Low | [8] |

This data, adapted from a study on a trastuzumab-DM1 conjugate, demonstrates that a branched ("pendant") PEG configuration can significantly reduce the clearance rate of a highly loaded ADC compared to a linear PEG of the same total molecular weight.[8]

Table 2: Influence of Linker Architecture on In Vitro Cytotoxicity of an Anti-HER2 ADC

| Linker Architecture | Payload | IC50 (ng/mL) against HER2-expressing breast cancer cells | Reference |

| Linear | Monomethyl auristatin F (MMAF) | Higher (less potent) | [9] |

| Branched | Monomethyl auristatin F (MMAF) | Lower (more potent) | [9] |

This study suggests that the higher payload delivery enabled by branched linkers can translate to enhanced in vitro potency.[9]

Table 3: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA)

| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) | Reference |

| Unmodified HSA | - | 3.5 | [5] |

| Linear | 20 | 6.1 | [5] |

| Branched | 20 | 6.4 | [5] |

While a study on PEGylated proteins suggested that for the same total molecular weight, the difference in hydrodynamic radius between linear and branched PEGs might not be significant, other studies on ADCs with high DARs show a more pronounced effect of branched architectures on pharmacokinetics.[5][8][10]

Experimental Protocols

Detailed and reproducible methodologies are paramount in the development of bioconjugates. The following are representative protocols for key experiments involving DBCO-PEG linkers.

General Protocol for Antibody Conjugation via Copper-Free Click Chemistry

This protocol describes the conjugation of an azide-modified antibody with a DBCO-PEG-payload.

Materials:

-

Azide-modified antibody in an azide-free buffer (e.g., PBS, pH 7.4).

-

DBCO-PEG-payload (linear or branched) dissolved in a compatible organic solvent (e.g., DMSO).

-

Reaction buffer (e.g., PBS, pH 7.4).

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes).

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the DBCO-PEG-payload in DMSO at a concentration of 10-20 mM.

-

Ensure the azide-modified antibody is at a suitable concentration (e.g., 1-10 mg/mL) in the reaction buffer.

-

-

Conjugation Reaction:

-

Add the DBCO-PEG-payload solution to the antibody solution. A molar excess of the DBCO-linker (typically 3-10 equivalents) is recommended. The final concentration of the organic solvent should generally be kept below 10% (v/v) to maintain antibody integrity.

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 12-18 hours with gentle mixing. Reaction times may need optimization depending on the specific reactants.

-

-

Purification:

-

Remove unreacted DBCO-PEG-payload and other small molecules by SEC or dialysis against PBS.

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) and characterize the final conjugate using appropriate analytical techniques (see protocols below).

-

Protocol for Determining Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on the hydrophobicity conferred by the drug-linker, allowing for the quantification of different DAR species.

Materials:

-

HIC column (e.g., TSKgel Butyl-NPR).

-

HPLC system.

-

Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.

-

Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 25% (v/v) isopropanol.

Procedure:

-

Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

-

Chromatography:

-

Equilibrate the HIC column with 100% Mobile Phase A.

-

Inject the ADC sample.

-

Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over approximately 30 minutes.

-

-

Data Analysis:

-

Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

-

Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100

-

Protocol for Assessing ADC Stability in Plasma

This protocol evaluates the stability of the linker-payload conjugation in a biologically relevant matrix.

Materials:

-

ADC with either a linear or branched DBCO-PEG linker.

-

Human or mouse plasma.

-

Incubator at 37°C.

-

LC-MS system.

Procedure:

-

Incubation:

-

Incubate the ADC in plasma at a defined concentration at 37°C.

-

Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).

-

-

Sample Preparation for LC-MS:

-

At each time point, capture the ADC from the plasma sample using an appropriate method (e.g., affinity capture with protein A/G beads).

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the ADC from the beads.

-

For analysis of the intact ADC, the sample can be directly analyzed. For more detailed analysis, the ADC can be reduced to separate the light and heavy chains.

-

-

LC-MS Analysis:

-

Analyze the samples by LC-MS to determine the average DAR at each time point. A decrease in the average DAR over time indicates linker instability and payload deconjugation.

-

Mandatory Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows relevant to the use of branched and linear DBCO-PEG linkers.

Caption: Structural comparison of linear and branched DBCO-PEG linkers.

Caption: Experimental workflow for ADC synthesis and characterization.

Caption: Generalized signaling pathway for ADC mechanism of action.

Conclusion and Future Perspectives

The choice between branched and linear DBCO-PEG linkers is a critical decision in the design of advanced bioconjugates. Linear linkers offer simplicity and predictability, making them suitable for applications requiring precise control. In contrast, branched linkers provide a powerful strategy to enhance payload delivery, improve solubility, and favorably modulate the pharmacokinetic properties of the conjugate, particularly in the context of high-DAR ADCs.[8][9]

The data and protocols presented in this guide provide a framework for the rational selection and application of these linker architectures. As the field of bioconjugation continues to evolve, further innovations in linker design, including the development of novel branched structures with precisely controlled geometries and functionalities, will undoubtedly lead to the creation of more effective and safer targeted therapeutics. The careful consideration of the interplay between the linker architecture, the biomolecule, and the payload will remain a cornerstone of successful bioconjugate development.

References

- 1. graphviz.org [graphviz.org]

- 2. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]

- 3. e-b-f.eu [e-b-f.eu]

- 4. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. precisepeg.com [precisepeg.com]

- 8. benchchem.com [benchchem.com]

- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 10. interchim.fr [interchim.fr]

A Technical Guide to DBCO-N-bis(PEG4-acid): A Branched Linker for Advanced Dual Functionalization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DBCO-N-bis(PEG4-acid), a heterobifunctional and branched linker designed for the dual functionalization of biomolecules. Its unique architecture, featuring a central dibenzocyclooctyne (DBCO) core and two polyethylene (B3416737) glycol (PEG) arms terminating in carboxylic acids, offers a versatile platform for creating complex bioconjugates, particularly in the fields of targeted drug delivery, diagnostics, and proteomics.

Core Concepts: Structure and Functionality

DBCO-N-bis(PEG4-acid) is a sophisticated chemical tool engineered for advanced bioconjugation strategies. Its functionality is derived from three key components:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide-functionalized molecules. This reactivity is the foundation of its utility in copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction allows for rapid and specific conjugation without the need for a cytotoxic copper catalyst, making it ideal for use in sensitive biological systems.

-

Branched PEG4 Spacers: Two four-unit polyethylene glycol chains act as hydrophilic spacers. These PEG linkers enhance the water solubility of the molecule and its conjugates, reduce the potential for aggregation, and minimize steric hindrance between the conjugated molecules. The branched nature of these spacers is a key feature, allowing for the attachment of two separate molecules to a single DBCO core.

-

Terminal Carboxylic Acids (-COOH): Each PEG arm is capped with a carboxylic acid group. These functional groups can be activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues), to form stable amide bonds. This enables the covalent attachment of the DBCO moiety to a wide range of biomolecules.

The combination of these components in a branched structure makes DBCO-N-bis(PEG4-acid) an ideal reagent for dual functionalization, where two molecules can be linked to a single azide-modified target.

Physicochemical and Technical Data

While specific experimental data for DBCO-N-bis(PEG4-acid) is not widely available in peer-reviewed literature, the following table summarizes its key physicochemical properties based on information from chemical suppliers.

| Property | Value | Reference(s) |

| Molecular Formula | C41H56N2O14 | [1] |

| Molecular Weight | 800.9 g/mol | [1] |

| Purity | Typically >98% (as determined by HPLC) | [1] |

| Solubility | Soluble in DMSO, DCM, DMF | [1] |

| Storage Conditions | -20°C, protected from light | [1] |

Applications in Dual Functionalization

The unique branched structure of DBCO-N-bis(PEG4-acid) opens up possibilities for novel bioconjugation strategies that are not achievable with linear linkers. The primary application lies in the ability to attach two distinct molecules to a single azide-modified biomolecule.

High Drug-to-Antibody Ratio (DAR) Antibody-Drug Conjugates (ADCs)

In the development of ADCs, achieving a high and homogeneous DAR is crucial for therapeutic efficacy. Branched linkers like DBCO-N-bis(PEG4-acid) can be used to increase the number of drug molecules per antibody. In this approach, the linker is first loaded with two drug molecules via its carboxylic acid groups. This dual-drug linker is then conjugated to an azide-modified antibody, potentially doubling the DAR compared to a linear linker.

Development of Multifunctional Bioconjugates

The dual carboxylic acid moieties allow for the attachment of two different molecules, creating multifunctional conjugates. For example, one arm could be conjugated to a targeting ligand while the other is attached to a therapeutic agent or an imaging probe. This enables the creation of sophisticated constructs for targeted drug delivery and theranostics.

Experimental Protocols

The following are detailed methodologies for the key experimental procedures involving DBCO-N-bis(PEG4-acid). These protocols are based on established procedures for similar DBCO-acid linkers and should be optimized for specific applications.

Activation of Carboxylic Acid Groups with NHS

To react with primary amines on a biomolecule, the carboxylic acid groups of DBCO-N-bis(PEG4-acid) must first be activated, commonly as an N-hydroxysuccinimide (NHS) ester.

Materials:

-

DBCO-N-bis(PEG4-acid)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DBCO-N-bis(PEG4-acid) in anhydrous DMSO or DMF (e.g., 10 mg/mL).

-

Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or water, respectively.

-

-

Activation of Carboxylic Acids:

-

In a microcentrifuge tube, mix DBCO-N-bis(PEG4-acid) with a 1.5 to 2-fold molar excess of both EDC and NHS (or Sulfo-NHS) for each carboxylic acid group in an appropriate reaction buffer.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation to an Amine-Containing Molecule:

-

Add the activated DBCO-linker solution to the solution of the amine-containing molecule (e.g., a payload for an ADC).

-

The reaction is typically carried out in a buffer with a pH of 7.2-8.5 (e.g., PBS).

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

Add the quenching buffer to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the dual-loaded DBCO linker using an appropriate method such as reverse-phase HPLC.

-

Copper-Free Click Chemistry (SPAAC)

This protocol describes the reaction of a DBCO-modified molecule with an azide-modified biomolecule (e.g., an antibody).

Materials:

-

DBCO-modified molecule (from section 4.1)

-

Azide-modified biomolecule

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

Dissolve the DBCO-modified and azide-modified molecules in the reaction buffer.

-

Combine the two solutions. A 1.5 to 3-fold molar excess of one reactant over the other is often used to drive the reaction to completion.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours. The reaction progress can be monitored by techniques like SDS-PAGE or mass spectrometry.

-

-

Purification:

-

Purify the final conjugate to remove any unreacted components using a suitable method such as size-exclusion chromatography (SEC) or affinity chromatography.

-

Characterization of Dual-Functionalized Conjugates

Thorough characterization is essential to confirm the successful synthesis and purity of the final bioconjugate.

| Characterization Technique | Purpose |

| Mass Spectrometry (MS) | MALDI-TOF or ESI-MS: To confirm the covalent attachment of the linker and the two conjugated molecules by measuring the increase in molecular weight.[2] This is crucial for determining the degree of labeling. |

| UV-Vis Spectroscopy | To estimate the degree of labeling by measuring the absorbance of the DBCO group (around 309 nm) and the protein (at 280 nm).[3] |

| Chromatography (HPLC) | Size-Exclusion Chromatography (SEC): To assess the purity of the conjugate and detect any aggregation.[4] Hydrophobic Interaction Chromatography (HIC): For ADCs, HIC can be used to determine the drug-to-antibody ratio (DAR) by separating species with different numbers of conjugated drug molecules.[4] Reverse-Phase HPLC (RP-HPLC): To analyze the purity of the linker-payload construct and the final conjugate. |

| SDS-PAGE | To visualize the increase in molecular weight of the protein after conjugation. |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for creating a dual-drug ADC using DBCO-N-bis(PEG4-acid).

Caption: Logical relationship between the structure and function of DBCO-N-bis(PEG4-acid).

Conclusion